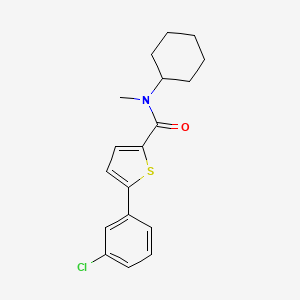![molecular formula C21H17NO2S B7561038 N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide, commonly known as TDCPP, is a synthetic organophosphorus flame retardant that is widely used in various industrial applications. It has been extensively studied for its potential health effects on humans and the environment. In
Mechanism of Action
TDCPP acts as an endocrine disruptor by binding to and activating the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR). Activation of these receptors leads to the induction of cytochrome P450 enzymes, which can metabolize and eliminate TDCPP from the body. However, chronic exposure to TDCPP can lead to the accumulation of these metabolites, resulting in adverse health effects.
Biochemical and Physiological Effects
TDCPP has been shown to affect various physiological processes, including reproduction, development, and metabolism. In animal studies, TDCPP exposure has been associated with decreased fertility, altered sex hormone levels, and developmental abnormalities. TDCPP has also been shown to affect glucose and lipid metabolism, leading to the development of metabolic disorders such as obesity and diabetes.
Advantages and Limitations for Lab Experiments
TDCPP has been widely used in laboratory experiments to study its effects on various physiological processes. Its synthetic nature and availability make it a useful tool for researchers. However, its potential health effects on researchers and the environment should be carefully considered, and appropriate safety measures should be taken.
Future Directions
Further research is needed to fully understand the potential health effects of TDCPP on humans and the environment. Future studies should focus on the mechanisms of TDCPP toxicity, its effects on different physiological systems, and its potential for environmental contamination. Additionally, the development of safer and more environmentally friendly flame retardants should be explored to reduce the use and potential exposure to TDCPP.
Synthesis Methods
The synthesis of TDCPP involves the reaction of 2-amino-1-indanone with 2,3-dichloro-1,4-naphthoquinone in the presence of a base. The resulting intermediate is then reacted with 2-thiophenecarbonyl chloride to yield TDCPP. This method has been widely used in the industrial production of TDCPP.
Scientific Research Applications
TDCPP has been extensively studied for its potential health effects on humans and the environment. It has been found to be a potent endocrine disruptor, affecting the hormonal system of animals and humans. It has also been shown to be carcinogenic and mutagenic in animal studies. TDCPP has been detected in various environmental matrices, including air, water, and sediment, indicating its widespread use and potential for environmental contamination.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-21(22-17-10-9-13-5-1-2-6-15(13)17)19-11-14-12-24-18-8-4-3-7-16(18)20(14)25-19/h1-8,11,17H,9-10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKJJDMOWTCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=C(S3)C5=CC=CC=C5OC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)



![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)

![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

